molecular formula C22H25FN6O4S B1139147 CZC-25146 (hydrochloride) CAS No. 1330003-04-7

CZC-25146 (hydrochloride)

Cat. No. B1139147
CAS RN: 1330003-04-7
M. Wt: 488.54
InChI Key:
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Description

CZC-25146 (hydrochloride) is a novel small molecule that has been studied for its potential therapeutic applications. It has been shown to have a variety of biological activities, including anti-inflammatory and anti-cancer effects. CZC-25146 is a synthetic compound that was first synthesized in the laboratory of Professor Zhi-Cheng Chen at the Chinese Academy of Sciences in Shanghai, China. The compound is a hydrophobic, amide-based compound that contains a phenyl group, an amide group, and a chlorine atom.

Scientific Research Applications

Neuroscience Research

CZC-25146 (hydrochloride) is primarily used in neuroscience to study LRRK2’s role in Parkinson’s disease. It has been shown to prevent mutant LRRK2-induced injury in cultured neurons . This compound helps in understanding the pathophysiology of Parkinson’s and developing potential therapeutic strategies.

Pharmacology

In pharmacology, CZC-25146 (hydrochloride) serves as a tool to explore the pharmacodynamics and pharmacokinetics of LRRK2 inhibition . It exhibits favorable properties in mice, which is crucial for developing LRRK2-targeted drugs for clinical use.

Biochemistry

CZC-25146 (hydrochloride) aids in studying biochemical pathways involving LRRK2, especially those related to phosphorylation and dephosphorylation processes . It helps in dissecting the molecular mechanisms by which LRRK2 mutations lead to Parkinson’s disease.

Molecular Biology

Researchers use CZC-25146 (hydrochloride) in molecular biology to investigate the biological activity of LRRK2 at the cellular level . It is used to study the effects of LRRK2 on cellular signaling pathways and gene expression.

Medicinal Chemistry

In medicinal chemistry, CZC-25146 (hydrochloride) is utilized to understand the structure-activity relationships of LRRK2 inhibitors . It provides insights into designing more effective and selective compounds for therapeutic purposes.

Drug Development

CZC-25146 (hydrochloride) plays a significant role in the early stages of drug development for Parkinson’s disease and related neurodegenerative disorders . It is used to evaluate the efficacy and safety of LRRK2 inhibition as a treatment strategy.

Cellular Physiology

This compound is instrumental in studying the physiological functions of LRRK2 in various cell types, including neurons and hepatocytes . It helps in understanding how LRRK2 activity affects cellular health and function.

Inflammatory Diseases

CZC-25146 (hydrochloride) has been shown to reduce inflammatory cytokines and increase normal α-1-antitrypsin (AAT) secretion . This suggests potential applications in researching inflammatory diseases beyond Parkinson’s disease.

properties

IUPAC Name

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYQTYQDKAOHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CZC-25146 (hydrochloride)

CAS RN

1330003-04-7
Record name 1330003-04-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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